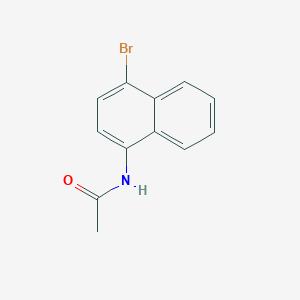

1-Acetamido-4-bromonaphthalene

CAS No.: 91394-66-0

Cat. No.: VC1971604

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91394-66-0 |

|---|---|

| Molecular Formula | C12H10BrNO |

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | N-(4-bromonaphthalen-1-yl)acetamide |

| Standard InChI | InChI=1S/C12H10BrNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | KAVKNHPXAMTURG-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)Br |

| Canonical SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)Br |

Introduction

Chemical Identity and Classification

1-Acetamido-4-bromonaphthalene is a substituted naphthalene derivative featuring an acetamido group at position 1 and a bromine atom at position 4 of the naphthalene ring system. It belongs to the broader classes of aryl bromides, acetamides, and naphthalene derivatives.

Identification Parameters

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 91394-66-0 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | N-(4-bromonaphthalen-1-yl)acetamide |

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogues:

-

N-(4-bromonaphthalen-1-yl)acetamide

-

N-(4-bromonaphthalene-1-yl)-acetamide

-

N-acetyl 4-bromo-1-naphthylamine

-

1-Acetamido-4-bromoonaphthalene

Structural Characteristics

The molecular structure of 1-Acetamido-4-bromonaphthalene consists of a naphthalene core with two key functional groups: an acetamido (-NHCOCH₃) group at position 1 and a bromine atom at position 4. This arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and applications.

The structure can be represented by the following chemical formula: C₁₂H₁₀BrNO, with an InChI key of KAVKNHPXAMTURG-UHFFFAOYSA-N and SMILES notation of BrC1=C2C=CC=CC2=C(NC(C)=O)C=C1 .

Physical Properties

1-Acetamido-4-bromonaphthalene exhibits distinct physical properties that are important for its handling, storage, and applications. These properties are summarized in the following table:

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Melting Point | 160-163°C | Experimental |

| Boiling Point | 454.3±28.0°C at 760 mmHg | Predicted |

| Density | 1.528±0.06 g/cm³ | Predicted |

| Appearance | White to pale yellow solid | Observed |

| pKa | 14.67±0.43 | Predicted |

The high melting point and predicted boiling point indicate the compound's stability and the strength of intermolecular forces in its crystal structure .

Chemical Properties and Reactivity

As a halogenated aromatic compound with an amide functionality, 1-Acetamido-4-bromonaphthalene demonstrates specific chemical behaviors:

Reactivity Profile

The bromine atom at position 4 serves as a potential site for various coupling reactions, including:

-

Suzuki-Miyaura coupling

-

Sonogashira coupling

-

Buchwald-Hartwig amination

The acetamido group (-NHCOCH₃) at position 1 can participate in:

-

Hydrolysis reactions (yielding the corresponding amine)

-

Nucleophilic substitution reactions

-

Hydrogen bonding interactions

Chemical Stability

The compound is generally stable under normal laboratory conditions but should be stored in a cool, dry place. The recommended storage temperature is between 2-8°C to preserve its integrity over extended periods .

Synthesis and Preparation

While the search results don't provide a direct synthesis method for 1-Acetamido-4-bromonaphthalene, related compounds offer insight into potential synthetic routes.

Precursor Compounds

A key precursor to 1-Acetamido-4-bromonaphthalene is 4-Bromo-1-naphthylamine (CAS: 2298-07-9), which has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.09 g/mol |

| Melting Point | 100.0-104.0°C |

| Appearance | White to amber to dark purple powder or crystal |

The acetylation of this amine with acetic anhydride or acetyl chloride would yield 1-Acetamido-4-bromonaphthalene .

| Hazard Type | Classification | Symbol |

|---|---|---|

| Physical Hazards | Not classified as physically hazardous | None |

| Health Hazards | Skin Irritation (Category 2) | GHS07 |

| Eye Irritation (Category 2) | GHS07 | |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | GHS07 | |

| Environmental Hazards | Hazardous to aquatic environment (H411) | Not specified |

Hazard Statements

The following hazard statements are associated with the compound:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures

Key precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P273: Avoid release to the environment

-

P391: Collect spillage

-

P501: Dispose of contents/container to an approved waste disposal plant

| Region | Number of Suppliers |

|---|---|

| China | 32 |

| United States | 5 |

| United Kingdom | 5 |

| Europe | 2 |

| India | 1 |

| Global Total | 45 |

This widespread availability facilitates its use in research laboratories worldwide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume